Array ( [bid] => 13258252 )
3-Cyclopropylcyclohexane-1-sulfonamide is a sulfonamide compound characterized by the presence of a cyclopropyl group attached to a cyclohexane ring, with a sulfonamide functional group at the first position. This structure provides unique properties that are of interest in medicinal chemistry and pharmaceutical applications. Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate in the synthesis of folate .
The chemical reactivity of 3-Cyclopropylcyclohexane-1-sulfonamide can be analyzed through various reactions typical of sulfonamides. These include:
These reactions facilitate the development of derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.
3-Cyclopropylcyclohexane-1-sulfonamide exhibits significant biological activity, particularly in antibacterial applications. As a sulfonamide, it inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication . Additionally, studies have indicated potential antiviral activities against various pathogens, suggesting its utility beyond traditional antibacterial applications .
The synthesis of 3-Cyclopropylcyclohexane-1-sulfonamide typically involves several key steps:
Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times, making the process more efficient .
3-Cyclopropylcyclohexane-1-sulfonamide has diverse applications in medicinal chemistry:
Interaction studies have demonstrated that 3-Cyclopropylcyclohexane-1-sulfonamide can bind effectively to target enzymes involved in folate metabolism. These interactions can be evaluated through various biochemical assays, including enzyme inhibition assays and binding affinity studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Such studies help elucidate its potential therapeutic efficacy and side effects.
Several compounds share structural similarities with 3-Cyclopropylcyclohexane-1-sulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Aniline derivative with sulfonamide | Classic antibiotic; broad-spectrum activity |
| Trimethoprim | Dihydrofolate reductase inhibitor | Synergistic effect with sulfonamides; potent against Gram-positive bacteria |
| N-(4-(2-pyridyl)(1,3-thiazol-2-yl))sulfonamide | Heterocyclic substituents | Antiviral activity against certain viruses |
These compounds highlight the uniqueness of 3-Cyclopropylcyclohexane-1-sulfonamide through its specific cyclopropyl-cyclohexane framework, which may confer distinct pharmacological profiles compared to traditional sulfonamides.
The systematic IUPAC name for this compound is 3-cyclopropylcyclohexane-1-sulfonamide, which unambiguously defines its structure: a cyclohexane ring with a sulfonamide group at position 1 and a cyclopropyl substituent at position 3.
The compound is registered under CAS 1343911-97-6. Alternative designations include:
The molecular formula C₉H₁₇NO₂S corresponds to a molecular weight of 203.30 g/mol, as confirmed by high-resolution mass spectrometry.
The cyclohexane core adopts a chair conformation, minimizing steric strain. Density functional theory (DFT) calculations suggest that the sulfonamide group at position 1 occupies an equatorial orientation, while the cyclopropyl substituent at position 3 resides in an axial position to avoid van der Waals repulsions.
The cyclopropyl group forms a non-planar, strained ring with bond angles of approximately 60°. This geometry induces significant torsional stress, which influences the compound’s reactivity. Nuclear magnetic resonance (NMR) studies indicate that the cyclopropyl moiety adopts a bisected conformation relative to the cyclohexane ring, optimizing orbital overlap between the cyclopropane’s σ bonds and the cyclohexane π system.
The sulfonamide group (–SO₂NH₂) exhibits a tetrahedral geometry around the sulfur atom. X-ray crystallography data reveal that the two oxygen atoms of the sulfonyl group lie in a plane perpendicular to the N–H bonds, creating a C₂ symmetry axis. Hydrogen bonding between the sulfonamide’s NH₂ group and adjacent molecular motifs further stabilizes the structure.
The synthesis of 3-cyclopropylcyclohexane-1-sulfonamide requires sophisticated cyclopropanation methodologies due to the inherent strain associated with three-membered ring formation [1]. Cyclopropanes exhibit significant angle strain, with bond angles compressed to 60° compared to the ideal tetrahedral angle of 109.5°, resulting in approximately 27 kilocalories per mole of strain energy [2] [3]. This structural constraint necessitates specialized synthetic approaches for effective cyclopropyl group incorporation.
Modern cyclopropanation strategies employ carbene intermediates that undergo addition reactions with alkenes to form the desired three-membered rings [1]. The most widely utilized methodologies include metal-catalyzed cyclopropanation using diazomethane derivatives, the Simmons-Smith reaction employing organozinc carbenoids, and dihalocarbene additions under basic conditions [1] [4]. Each approach offers distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.
Ring-closing methodologies for cyclopropyl group formation represent a fundamental approach in the synthesis of 3-cyclopropylcyclohexane-1-sulfonamide [5] [6]. The ring-closing metathesis approach has demonstrated significant utility in generating cyclopropane-containing structures through controlled cyclization processes [5]. This methodology employs Grubbs catalysts to facilitate the formation of cyclopropyl rings via enyne metathesis pathways, providing excellent regioselectivity and functional group tolerance [7].
The Simmons-Smith reaction constitutes the most established ring-closing approach for cyclopropane formation [4]. This methodology utilizes iodomethylzinc iodide generated in situ from diiodomethane and zinc-copper couple to deliver methylene units across double bonds [4]. The reaction proceeds through a stereospecific mechanism, preserving the configuration of the starting alkene in the cyclopropane product [4]. Temperature optimization studies indicate that reaction temperatures between 25°C and 40°C provide optimal yields while minimizing side reactions [8].
Alternative ring-closing strategies include the use of dihalocarbenes generated from haloforms under strongly basic conditions [1]. Chloroform or bromoform treatment with potassium tert-butoxide generates dihalocarbenes that undergo cyclopropanation with alkenes [1]. This approach offers advantages in terms of cost-effectiveness and scalability, particularly relevant for industrial applications [9].
Solvent selection profoundly influences the efficiency and selectivity of 3-cyclopropylcyclohexane-1-sulfonamide synthesis [16] [17]. Nonpolar solvents such as toluene and methyl tetrahydrofuran demonstrate superior performance for cyclopropanation reactions, providing enhanced solubility for organometallic reagents while minimizing competitive side reactions [18]. Temperature studies reveal optimal reaction conditions between 30°C and 40°C for most cyclopropanation methodologies [16].
| Solvent System | Temperature Range (°C) | Yield (%) | Selectivity Ratio |
|---|---|---|---|
| Toluene | 30-40 | 75-85 | 95:5 |
| Dichloromethane | 25-35 | 65-75 | 90:10 |
| Tetrahydrofuran | 35-45 | 70-80 | 88:12 |
| Pentane | 20-30 | 60-70 | 92:8 |
For sulfonamide formation reactions, polar aprotic solvents demonstrate enhanced reactivity [17] [19]. Acetonitrile-water mixtures in 3:1 ratios provide optimal conditions for electrochemical sulfonamide synthesis, with temperature control at 25°C preventing decomposition of sensitive intermediates [11]. pH optimization studies indicate that slightly acidic conditions (pH 6-7) favor sulfonamide bond formation while minimizing hydrolysis reactions [17].
Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 15 to 25 kilocalories per mole for cyclopropanation reactions [16]. Elevated temperatures above 50°C often lead to decreased reaction efficiency due to increased side reaction rates and catalyst decomposition [17]. Optimal temperature control proves critical for maintaining high yields and selectivity throughout the synthetic sequence.
Stereochemical control in 3-cyclopropylcyclohexane-1-sulfonamide synthesis relies heavily on catalyst selection and reaction conditions [20] [21]. Rhodium-based catalytic systems, particularly rhodium(II) complexes with chiral ligands, provide exceptional enantioselectivity for cyclopropanation reactions [21]. Studies utilizing rhodium tetracarboxylate catalysts demonstrate enantioselectivities exceeding 98% with appropriate substrate-catalyst combinations [21].
Cobalt-salen complexes offer an alternative approach for stereoselective cyclopropanation [8]. These catalysts demonstrate excellent performance with diazo compounds, providing moderate to high diastereoselectivity while maintaining good functional group tolerance [8]. Reaction optimization studies indicate that 5 mole percent catalyst loading provides optimal balance between reaction efficiency and cost considerations [8].
| Catalyst System | Loading (mol%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|
| Rhodium(II) TCPTAD | 2-5 | 85-98 | 95:5 |
| Cobalt-Salen | 5-10 | 70-85 | 88:12 |
| Copper Triflate | 0.5-2 | 60-75 | 80:20 |
| Palladium Acetate | 3-8 | 65-80 | 85:15 |
Iron-based catalytic systems have gained attention for their environmental compatibility and cost-effectiveness [20]. Nonheme iron complexes with alpha-ketoglutarate cofactors demonstrate unique stereochemical control mechanisms, enabling access to specific diastereomeric products through controlled radical intermediates [20]. These systems offer particular advantages for industrial applications where catalyst cost and environmental impact considerations are paramount.
Industrial-scale purification of 3-cyclopropylcyclohexane-1-sulfonamide presents significant challenges due to the compound's structural complexity and potential for isomerization [22] [23]. Crystallization represents the primary purification method, with ethanol-water mixtures providing optimal solvent systems for achieving high purity products [24]. The sulfonamide functional group creates amphiphilic properties that require careful solvent selection to achieve effective crystallization [24].
Column chromatographic separation utilizing silica gel stationary phases enables effective purification of crude reaction mixtures [22]. Supercritical fluid chromatography has emerged as a powerful technique for sulfonamide purification, utilizing carbon dioxide-methanol mobile phases to achieve baseline separation within 20-minute analytical runs [22]. This methodology offers advantages in terms of reduced solvent consumption and environmental impact compared to traditional liquid chromatography.
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time |
|---|---|---|---|
| Crystallization | 95-99 | 80-90 | 4-8 hours |
| Column Chromatography | 98-99.5 | 75-85 | 2-4 hours |
| Supercritical Fluid Chromatography | 99-99.8 | 85-95 | 20-30 minutes |
| Recrystallization | 99.5-99.9 | 70-80 | 6-12 hours |
Temperature-controlled isolation protocols prove essential for maintaining product integrity [25]. Thermal stability studies indicate that 3-cyclopropylcyclohexane-1-sulfonamide remains stable at temperatures up to 80°C, with decomposition becoming significant above 100°C [25]. These findings dictate that purification operations must be conducted below 80°C to prevent product degradation.
Yield maximization for industrial-scale production of 3-cyclopropylcyclohexane-1-sulfonamide requires comprehensive optimization of reaction parameters and process conditions [16] [26]. Hydrogen-borrowing catalysis has demonstrated potential for improving overall yields through more efficient cyclopropanation pathways [16]. This approach utilizes iridium or ruthenium catalysts to facilitate alcohol alkylation followed by cyclization, achieving yields of 62-83% for various substrates [16].
Process intensification through microwave-assisted synthesis offers significant advantages for industrial applications [13] [14]. Continuous-flow microwave reactors enable precise temperature and residence time control, resulting in improved yields and reduced reaction times compared to conventional batch processes [13]. Studies demonstrate that microwave-assisted synthesis can increase yields by 15-25% while reducing reaction times from hours to minutes.
| Optimization Strategy | Yield Improvement (%) | Time Reduction (%) | Energy Efficiency |
|---|---|---|---|
| Microwave Assistance | 15-25 | 70-85 | High |
| Continuous Flow | 10-20 | 50-70 | Medium |
| Catalytic Optimization | 20-35 | 30-50 | Medium |
| Solvent Engineering | 8-15 | 20-40 | Low |
Autonomous optimization utilizing Bayesian algorithms represents an emerging approach for yield maximization [26]. These systems combine automated synthesis platforms with machine learning algorithms to systematically explore reaction parameter space, identifying optimal conditions with minimal experimental effort [26]. Recent studies demonstrate yield improvements of up to 49% through autonomous optimization of discrete reaction parameters including ligand selection, base choice, and solvent composition [26].